2-Amino-7-bromoquinoline-3-carboxylic acid
Description
2-Amino-7-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H7BrN2O2 and a molecular weight of 267.08 g/mol .
Properties
IUPAC Name |
2-amino-7-bromoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZAJSVMHLEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve yield, reduce environmental impact, and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, transition metal catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
Scientific Research Applications
2-Amino-7-bromoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-7-bromoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-7-bromoquinoline-3-carboxylic acid include:
- 7-Bromoquinoline-3-carboxylic acid
- 6-Bromoquinoline-3-carboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
- 7-Methoxyquinoline-3-carboxylic acid
Uniqueness
This compound is unique due to the presence of both amino and bromo substituents on the quinoline ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives .
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